molecular formula C8H9IN2 B2922252 4-methyl-1H-pyrrolo[3,2-b]pyridin-4-iumiodide CAS No. 148793-75-3

4-methyl-1H-pyrrolo[3,2-b]pyridin-4-iumiodide

Cat. No.: B2922252
CAS No.: 148793-75-3
M. Wt: 260.078
InChI Key: HOWWXDWKSAKDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1H-pyrrolo[3,2-b]pyridin-4-ium iodide is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-pyrrolo[3,2-b]pyridin-4-ium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylpyridine with iodine in the presence of a suitable base, leading to the formation of the iodide salt. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-pyrrolo[3,2-b]pyridin-4-ium iodide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives

    Reduction: Reduction of the pyridine ring to form dihydropyridine derivatives

    Substitution: Halogenation, alkylation, and acylation reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkyl halides, and acyl chlorides

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydropyridine derivatives, and various substituted pyrrolo[3,2-b]pyridine compounds.

Scientific Research Applications

4-Methyl-1H-pyrrolo[3,2-b]pyridin-4-ium iodide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-1H-pyrrolo[3,2-b]pyridin-4-ium iodide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved can vary depending on the biological context and target.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against fibroblast growth factor receptors (FGFRs).

    Pyrazolo[3,4-b]pyridine derivatives: Studied for their anticancer and antimicrobial properties.

    Imidazopyridines: Widely used in medicinal chemistry for their diverse biological activities.

Uniqueness

4-Methyl-1H-pyrrolo[3,2-b]pyridin-4-ium iodide is unique due to its specific structural features and the presence of the iodide ion, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

4-methyl-1H-pyrrolo[3,2-b]pyridin-4-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.HI/c1-10-6-2-3-7-8(10)4-5-9-7;/h2-6H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWWXDWKSAKDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=C1C=CN2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.